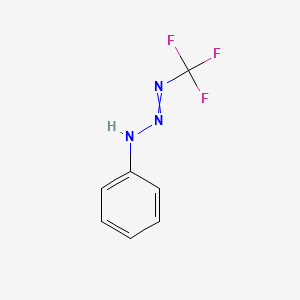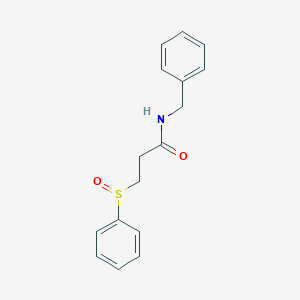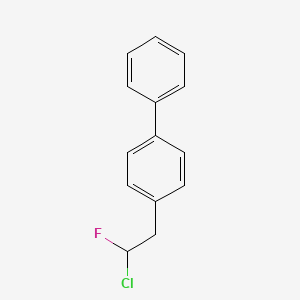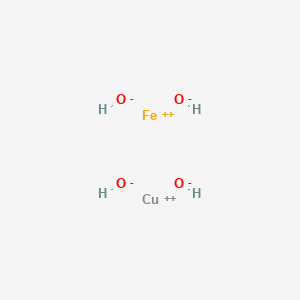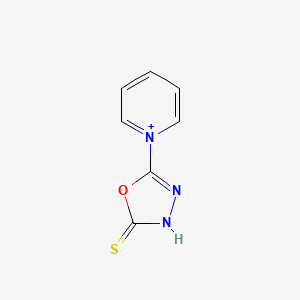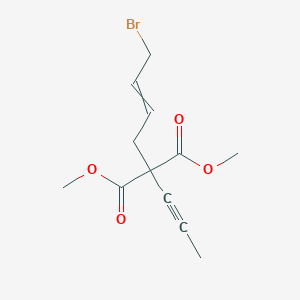
Dimethyl (4-bromobut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (4-bromobut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate is a chemical compound known for its unique structure and reactivity It features a brominated butenyl group and a propynyl group attached to a propanedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (4-bromobut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate typically involves the reaction of dimethyl malonate with 4-bromo-1-butene and propargyl bromide. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the malonate, allowing it to act as a nucleophile. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (4-bromobut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Addition Reactions: The double bond in the butenyl group can participate in addition reactions with halogens or hydrogen halides.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form cyclic structures, especially under the influence of transition metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides.
Halogens and Hydrogen Halides: For addition reactions.
Transition Metal Catalysts: Such as palladium or gold complexes for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amine derivatives, while addition reactions with halogens can produce dihalogenated compounds .
Aplicaciones Científicas De Investigación
Dimethyl (4-bromobut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Medicinal Chemistry: Researchers are exploring its potential as a precursor for bioactive compounds with therapeutic applications.
Mecanismo De Acción
The mechanism of action of Dimethyl (4-bromobut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the butenyl group are key reactive sites. The compound can form intermediates that participate in various organic transformations, leading to the formation of new chemical bonds and structures .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 2-(prop-2-yn-1-yl)malonate: Similar in structure but lacks the bromobut-2-en-1-yl group.
4-Bromo-1-butene: Contains the bromobut-2-en-1-yl group but lacks the propanedioate backbone.
4-Bromo-1-butyne: Similar in having a brominated butyne group but differs in the overall structure.
Uniqueness
Dimethyl (4-bromobut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate is unique due to the combination of its brominated butenyl and propynyl groups attached to a propanedioate backbone. This unique structure imparts distinct reactivity and potential for diverse applications in organic synthesis and material science.
Propiedades
Número CAS |
116663-53-7 |
|---|---|
Fórmula molecular |
C12H15BrO4 |
Peso molecular |
303.15 g/mol |
Nombre IUPAC |
dimethyl 2-(4-bromobut-2-enyl)-2-prop-1-ynylpropanedioate |
InChI |
InChI=1S/C12H15BrO4/c1-4-7-12(10(14)16-2,11(15)17-3)8-5-6-9-13/h5-6H,8-9H2,1-3H3 |
Clave InChI |
SMUMAEPIEINOCL-UHFFFAOYSA-N |
SMILES canónico |
CC#CC(CC=CCBr)(C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


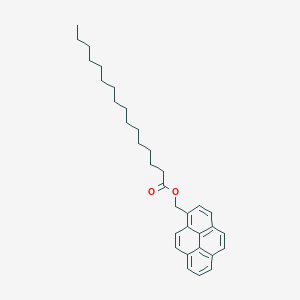
![2-[2-(Benzyloxy)-2-oxoethyl]icos-3-enoate](/img/structure/B14287635.png)
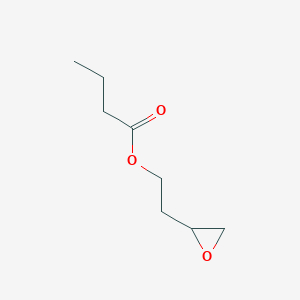
oxophosphanium](/img/structure/B14287657.png)

![4-(4-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14287665.png)
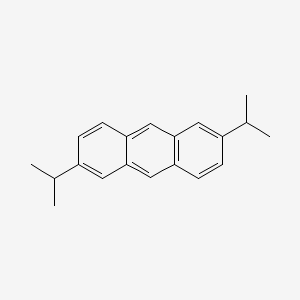

![4,4'-{[2-Hydroxy-5-(2-phenylpropan-2-yl)-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B14287673.png)
